N'~4~-{(E)-1-[4-(HEPTYLOXY)PHENYL]METHYLIDENE}ISONICOTINOHYDRAZIDE
Overview
Description
“N’-[4-(heptyloxy)benzylidene]isonicotinohydrazide” is a chemical compound with the linear formula C20H17N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Synthesis Analysis
The synthesis of “N’-[4-(heptyloxy)benzylidene]isonicotinohydrazide” and its derivatives involves coupling it with different substituted aldehydes, acetophenone, and benzophenones in the presence of absolute ethanol along with a catalytic amount of glacial acetic acid . All the synthesized compounds were confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy studies .Molecular Structure Analysis
The molecular structure of “N’-[4-(heptyloxy)benzylidene]isonicotinohydrazide” was characterized using XRD and distinguished by using experimental spectroscopic methods . The Gauge Independent Atomic Orbital (GIAO) method and DFT were used to calculate the chemical shifts for 13C and 1H NMR in chloroform solvent .Chemical Reactions Analysis
The chemical reactions of “N’-[4-(heptyloxy)benzylidene]isonicotinohydrazide” involve various seizures models like maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) at a dose of 30, 100, and 300 mg/kg body weight . The anticonvulsant activity was noted at 0.5 h and 4 h time intervals after the drug administration .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-[4-(heptyloxy)benzylidene]isonicotinohydrazide” include its molecular weight of 331.377 . It also exhibits third-order nonlinear optical (TNLO) parameters . The TNLO properties of the compound were studied via a low power Z–scan method, using a diode laser working at 650 nm wavelength .Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(4-heptoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-3-4-5-6-15-25-19-9-7-17(8-10-19)16-22-23-20(24)18-11-13-21-14-12-18/h7-14,16H,2-6,15H2,1H3,(H,23,24)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZPOWTBVRCIY-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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